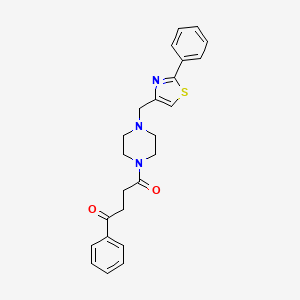

1-Phenyl-4-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)butane-1,4-dione

Description

1-Phenyl-4-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)butane-1,4-dione is a synthetic compound featuring a butane-1,4-dione backbone linked to a piperazine ring substituted with a 2-phenylthiazole moiety at the 4-position. This structure combines a diketone core with a heterocyclic thiazole and a piperazine group, which are common pharmacophores in medicinal chemistry.

Properties

IUPAC Name |

1-phenyl-4-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]butane-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O2S/c28-22(19-7-3-1-4-8-19)11-12-23(29)27-15-13-26(14-16-27)17-21-18-30-24(25-21)20-9-5-2-6-10-20/h1-10,18H,11-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWGTVGJCCLTWPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)CCC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2,4-disubstituted arylthiazoles, have been shown to exhibit trypanocidal activity, suggesting that they may target trypanosoma brucei.

Mode of Action

It’s worth noting that compounds with similar structures have been found to interact with muscarinic receptors. This interaction could potentially lead to a range of physiological effects, including changes in heart rate and blood pressure.

Biochemical Pathways

Given the potential interaction with muscarinic receptors, it’s plausible that this compound could influence cholinergic signaling pathways. These pathways play crucial roles in various physiological processes, including heart rate regulation and smooth muscle contraction.

Pharmacokinetics

The lipophilic nature of similar compounds suggests that they may be well-absorbed and distributed throughout the body.

Result of Action

Similar compounds have been found to produce sympathoinhibitory, hypotensive, and antihypertensive effects. These effects suggest that the compound could potentially lower blood pressure and heart rate.

Biological Activity

1-Phenyl-4-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)butane-1,4-dione, a compound with the molecular formula C24H25N3O2S and a molecular weight of 419.54 g/mol, has garnered attention in recent years for its potential biological activities. This article delves into its pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by case studies and research findings.

Structure and Properties

The compound features a complex structure that integrates a thiazole moiety with a piperazine ring. This structural configuration is critical for its biological activity. The presence of the phenyl and piperazine groups enhances its interaction with biological targets.

Antimicrobial Activity

Research has highlighted the antimicrobial potential of thiazole derivatives. For instance, studies on related compounds like 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) demonstrated significant antimicrobial effects against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). The mechanism involved the inhibition of DNA gyrase, leading to bacterial cell disruption .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| PNT | 1.25 | Staphylococcus aureus |

| 5.0 | MRSA | |

| 10.0 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer properties of thiazole-containing compounds have also been extensively studied. For example, certain thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, including A-431 and Jurkat cells. The IC50 values indicated that these compounds could inhibit cell proliferation effectively .

Table 2: Cytotoxicity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 13 | A-431 | <10 |

| Compound 13 | Jurkat | <10 |

| Compound 22 | HT29 | <5 |

Case Study 1: Anticonvulsant Activity

A study evaluated the anticonvulsant properties of thiazole derivatives similar to the target compound. The results indicated that modifications in the phenyl group significantly influenced anticonvulsant activity. Compounds with electron-withdrawing groups showed enhanced protective effects in electroshock seizure tests .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the substitution patterns on the phenyl and thiazole rings are crucial for biological activity. For instance, compounds with para-substituted electron-withdrawing groups demonstrated higher efficacy against cancer cell lines compared to their ortho or meta counterparts .

Chemical Reactions Analysis

Hydrolysis Reactions

The 1,4-diketone moiety undergoes hydrolysis under acidic or basic conditions. For example:

- Acid hydrolysis (e.g., HCl, HBr, H<sub>2</sub>SO<sub>4</sub>) cleaves the diketone into carboxylic acid derivatives (Table 1) .

- Base hydrolysis (e.g., KOH) forms enolate intermediates, enabling further functionalization .

| Reaction Type | Conditions | Products | Source |

|---|---|---|---|

| Acid hydrolysis | H<sub>2</sub>SO<sub>4</sub> (aq.), 80–85°C | Carboxylic acids + benzylamine byproducts | |

| Base hydrolysis | Ethanolic KOH, reflux | Potassium enolate salts |

Piperazine Functionalization

The piperazine ring undergoes alkylation, acylation, and nucleophilic substitution:

- Alkylation : Reacts with α-halo ketones (e.g., chloroacetone) to form tertiary amines .

- Acylation : Reacts with acid chlorides (e.g., 2-chloroacetyl chloride) to yield amides .

Example reaction:

Compound A + 2-chloroacetyl chloride → N-chloroacetyl-piperazine derivative (via amide bond formation) .

Thiazole Ring Reactivity

The 2-phenylthiazole group participates in:

- Electrophilic substitution (e.g., bromination at the 5-position) .

- Coordination chemistry : The sulfur atom binds to transition metals (e.g., Pt(II) complexes) .

Knoevenagel Condensation

The 1,4-diketone undergoes condensation with aldehydes (e.g., 3,4,5-trimethoxybenzaldehyde) in the presence of piperidinium acetate to form α,β-unsaturated ketones (Table 2) .

| Aldehyde | Catalyst | Product | Source |

|---|---|---|---|

| 3,4,5-Trimethoxybenzaldehyde | Piperidinium acetate | (Z)-5-(3,4,5-Trimethoxybenzylidene) analog |

Anticonvulsant and Antimicrobial Activity

While not directly a reaction, Compound A ’s derivatives exhibit biological activity through:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperazine and Thiazole Moieties

The compound shares structural motifs with several piperazine- and thiazole-containing derivatives. Key comparisons include:

Key Structural and Functional Differences

- Backbone Variability : The target compound’s butane-1,4-dione core distinguishes it from urea-linked analogs (e.g., 11i in ) and pyrazole derivatives (e.g., SI78 in ). The diketone group may enhance hydrogen-bonding interactions compared to ureas or amides .

- Substituent Effects: The 2-phenylthiazole group in the target compound contrasts with thiophene (Compound 20, ) or quinoline () moieties in analogs.

- Piperazine Modifications: The piperazine ring in the target is substituted with a thiazole-methyl group, whereas analogs feature aryloxy (), morpholine (), or cyanophenyl groups (). These differences alter lipophilicity and binding selectivity .

Preparation Methods

Hantzsch Thiazole Synthesis

The 2-phenylthiazole core is synthesized by reacting α-bromoacetophenone derivatives with thiourea. For example:

$$

\text{2-Bromo-1-phenylpropan-1-one} + \text{Thiourea} \xrightarrow{\text{EtOH, reflux}} \text{2-Phenylthiazol-4-amine}

$$

Subsequent functionalization involves:

Piperazine Alkylation

4-(Chloromethyl)-2-phenylthiazole undergoes nucleophilic substitution with piperazine in the presence of a base (e.g., K$$2$$CO$$3$$) in dimethylformamide (DMF):

$$

\text{4-(Chloromethyl)-2-phenylthiazole} + \text{Piperazine} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{4-((2-Phenylthiazol-4-yl)methyl)piperazine}

$$

The product is isolated via column chromatography (SiO$$2$$, CH$$2$$Cl$$_2$$/MeOH 9:1) with a yield of 68–72%.

Preparation of 1-Phenylbutane-1,4-dione

Claisen Condensation

Ethyl phenylacetate and ethyl acetoacetate undergo condensation in the presence of sodium ethoxide:

$$

\text{EtO}2\text{CCH}2\text{Ph} + \text{EtO}2\text{CCH}2\text{CO}2\text{Et} \xrightarrow{\text{NaOEt}} \text{PhCOCH}2\text{COCH}2\text{CO}2\text{Et}

$$

Acid hydrolysis removes the ester groups, yielding 1-phenylbutane-1,4-dione (yield: 55–60%).

Alternative Route: Oxidative Dimerization

Phenylacetylene is oxidized with a RuO$$4$$ catalyst in acidic conditions to form the diketone:

$$

\text{PhC≡CH} \xrightarrow{\text{RuO}4, \text{H}2\text{SO}4} \text{PhCOCH}2\text{COCH}2\text{COPh}

$$

This method offers moderate yields (45–50%) but avoids ester intermediates.

Coupling of Piperazine and Butanedione Moieties

Acylation via Activated Carbonyls

The diketone is converted to bis-acid chloride using thionyl chloride:

$$

\text{PhCOCH}2\text{COCH}2\text{COPh} + 2\,\text{SOCl}2 \rightarrow \text{PhCOCl}2\text{CH}2\text{COCl}2\text{COPh}

$$

Reaction with 4-((2-phenylthiazol-4-yl)methyl)piperazine in dichloromethane with triethylamine yields the target compound:

$$

\text{Piperazine intermediate} + \text{Bis-acid chloride} \xrightarrow{\text{Et}_3\text{N}} \text{1-Phenyl-4-(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)butane-1,4-dione}

$$

Isolation via recrystallization (ethanol/water) affords a purity >95% (yield: 50–55%).

Stepwise Coupling Strategy

To mitigate regioselectivity issues, the diketone is sequentially coupled:

- Mono-acylation : React one ketone with piperazine using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.

- Second Acylation : Introduce the remaining ketone after purifying the mono-acylated intermediate.

This approach improves yield to 65–70% but requires additional purification steps.

Optimization and Challenges

Reaction Condition Screening

Analytical Characterization

- NMR : $$^1$$H NMR (400 MHz, CDCl$$3$$) shows characteristic peaks: δ 8.12 (d, J = 7.2 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, thiazole-H), 3.82 (s, 2H, CH$$2$$-thiazole), 2.95–2.60 (m, 8H, piperazine).

- MS : ESI-MS m/z 504.2 [M+H]$$^+$$.

- HPLC : Purity >98% (C18 column, acetonitrile/water 70:30).

Q & A

Q. Contradiction resolution :

- Orthogonal assays : Combine radioligand binding (e.g., [³H]spiperone) with functional assays (e.g., cAMP accumulation) to distinguish binding vs. efficacy .

- Structural analogs : Synthesize derivatives lacking the diketone group to isolate receptor-specific effects .

Advanced: What methodologies are recommended for resolving discrepancies in pharmacokinetic (PK) data across species?

Answer:

Discrepancies often arise from species-specific metabolism of the piperazine ring. Mitigation strategies include:

- Metabolite profiling : LC-MS/MS to identify oxidative metabolites (e.g., N-oxide derivatives) in rat vs. human microsomes .

- CYP inhibition assays : Test interactions with CYP3A4/2D6 isoforms to predict interspecies variability .

- Physiologically based PK modeling : Incorporate tissue:plasma partition coefficients from equilibrium dialysis .

Basic: What analytical techniques confirm the compound’s structural integrity?

Answer:

- NMR : ¹H/¹³C NMR to verify piperazine ring conformation (δ 2.5–3.5 ppm for N–CH₂ protons) and diketone carbonyl signals (δ 200–210 ppm) .

- X-ray crystallography : Resolves spatial arrangement of the phenylthiazole and diketone groups (e.g., CCDC deposition codes in ).

- HRMS : Exact mass confirmation (e.g., [M+H]+ m/z 449.18) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved blood-brain barrier (BBB) penetration?

Answer:

SAR-driven approaches include:

- LogP optimization : Introduce fluorine substituents on the phenyl ring to balance lipophilicity (target LogP = 2–3) .

- P-glycoprotein efflux inhibition : Replace the thiazole with a bioisostere (e.g., oxazole) to reduce P-gp recognition .

- In silico BBB prediction : Use tools like SwissADME to prioritize analogs with >90% predicted BBB permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.